molecular formula C9H16O2 B13587171 3,3-Diethyloxan-2-one CAS No. 50994-91-7

3,3-Diethyloxan-2-one

Cat. No.: B13587171
CAS No.: 50994-91-7
M. Wt: 156.22 g/mol
InChI Key: MIZXKJUFFNDUJE-UHFFFAOYSA-N
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Description

3,3-Diethyloxan-2-one is an organic compound belonging to the class of cyclic carbonates It is characterized by a six-membered ring structure containing an oxygen atom and a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3-Diethyloxan-2-one can be synthesized through several methods. One common approach involves the reaction of homoallylic carbonic acid esters with a catalytic system comprising a pyrylium dye and a diselane under visible light and ambient air conditions . This method leverages the activation of the carbon-carbon double bond in the ester, facilitating intramolecular cyclization to form the cyclic carbonate.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3,3-Diethyloxan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing compounds, while reduction can produce alcohols or other reduced forms.

Scientific Research Applications

3,3-Diethyloxan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.

    Industry: In industrial applications, this compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3-Diethyloxan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

3,3-Diethyloxan-2-one can be compared with other cyclic carbonates, such as 1,3-dioxolan-2-one and 1,3-dioxan-2-one. These compounds share similar structural features but differ in their ring size and substituents. The unique properties of this compound, such as its specific reactivity and stability, make it distinct from its analogs.

List of Similar Compounds

  • 1,3-Dioxolan-2-one
  • 1,3-Dioxan-2-one
  • Ethylene carbonate
  • Propylene carbonate

These compounds are often used in similar applications but may exhibit different reactivity and properties due to their structural differences.

Properties

CAS No.

50994-91-7

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

3,3-diethyloxan-2-one

InChI

InChI=1S/C9H16O2/c1-3-9(4-2)6-5-7-11-8(9)10/h3-7H2,1-2H3

InChI Key

MIZXKJUFFNDUJE-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCOC1=O)CC

Origin of Product

United States

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